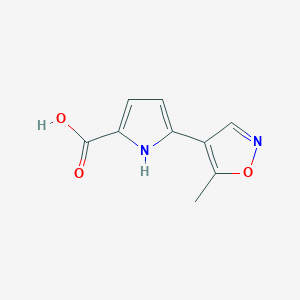
5-(5-Methylisoxazol-4-yl)-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Methylisoxazol-4-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both an isoxazole and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylisoxazol-4-yl)-1H-pyrrole-2-carboxylic acid typically involves the formation of the isoxazole ring followed by the construction of the pyrrole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the isoxazole ring can be formed through a base-catalyzed cyclization of a hydroxylamine derivative with an α,β-unsaturated carbonyl compound . The pyrrole ring can then be constructed via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(5-Methylisoxazol-4-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the isoxazole or pyrrole rings .
Scientific Research Applications
5-(5-Methylisoxazol-4-yl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 5-(5-Methylisoxazol-4-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-Methylisoxazole-4-carboxylic acid
- 1H-Pyrrole-2-carboxylic acid
- 5-Methyl-1H-pyrrole-2-carboxylic acid
Uniqueness
5-(5-Methylisoxazol-4-yl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both an isoxazole and a pyrrole ring in its structure. This dual-ring system imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds .
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
5-(5-methyl-1,2-oxazol-4-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-5-6(4-10-14-5)7-2-3-8(11-7)9(12)13/h2-4,11H,1H3,(H,12,13) |
InChI Key |
ZTGQHSDOEKVTHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C2=CC=C(N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



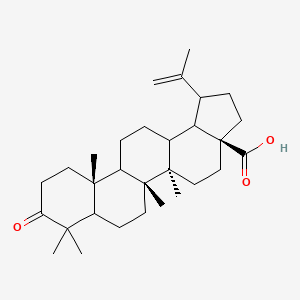
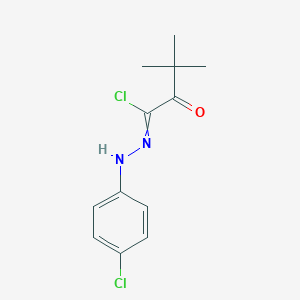
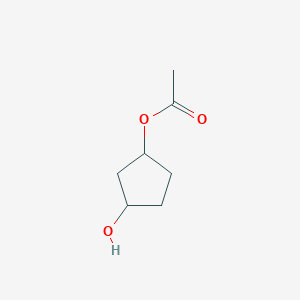
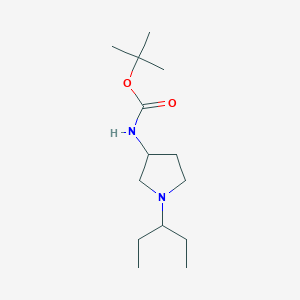
![(4-methoxyphenyl) 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B14792234.png)
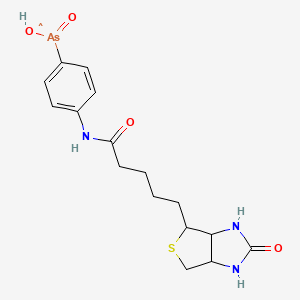
![Tert-butyl 2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14792239.png)
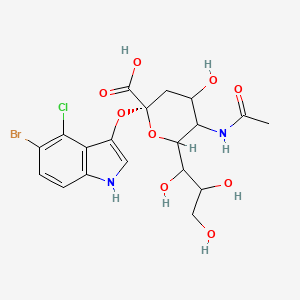
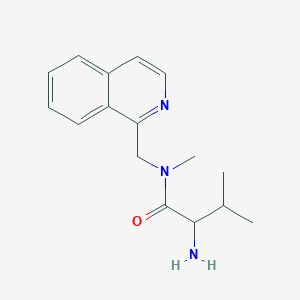
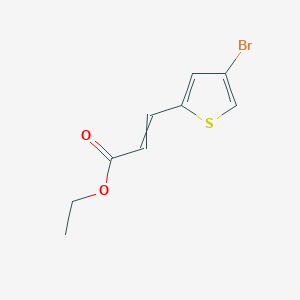

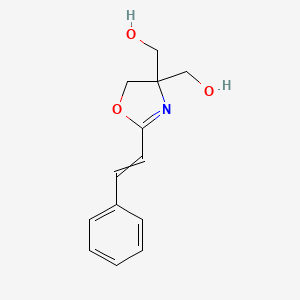
![1'-(1-Benzothien-2-ylcarbonyl)-3h-spiro[2-benzofuran-1,4'-piperidine]](/img/structure/B14792289.png)
